molecular formula C10H7BrO2S B6197658 2-(6-bromo-1-benzothiophen-3-yl)acetic acid CAS No. 1782238-97-4

2-(6-bromo-1-benzothiophen-3-yl)acetic acid

Cat. No.: B6197658
CAS No.: 1782238-97-4
M. Wt: 271.1
InChI Key:
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Description

2-(6-bromo-1-benzothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C10H7BrO2S. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and bromine atoms.

Preparation Methods

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(6-bromo-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-(6-bromo-1-benzothiophen-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-bromo-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiophene ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

2-(6-bromo-1-benzothiophen-3-yl)acetic acid can be compared with other similar compounds, such as:

    2-(6-bromo-2-oxo-benzothiazol-3-yl)acetic acid: This compound has a similar structure but contains a benzothiazole ring instead of a benzothiophene ring.

    2-(6-bromo-1-benzothiophen-3-yl)propanoic acid: This compound has a propanoic acid moiety instead of an acetic acid moiety.

    2-(6-bromo-1-benzothiophen-3-yl)butanoic acid: This compound has a butanoic acid moiety instead of an acetic acid moiety.

Properties

CAS No.

1782238-97-4

Molecular Formula

C10H7BrO2S

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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